molecular formula C16H16FNO2 B12821393 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid

Cat. No.: B12821393
M. Wt: 273.30 g/mol
InChI Key: UMFZEMGEOWQBNG-UHFFFAOYSA-N
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Description

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H16FNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .

Scientific Research Applications

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

4-(6-fluoroquinolin-4-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H16FNO2/c17-12-5-6-15-14(9-12)13(7-8-18-15)10-1-3-11(4-2-10)16(19)20/h5-11H,1-4H2,(H,19,20)

InChI Key

UMFZEMGEOWQBNG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)C(=O)O

Origin of Product

United States

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